molecular formula C12H17ClN2O3S B3374942 1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride CAS No. 1049756-81-1

1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride

Cat. No.: B3374942
CAS No.: 1049756-81-1
M. Wt: 304.79 g/mol
InChI Key: IZUJYVDNJPGALP-UHFFFAOYSA-N
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Description

1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3S and a molecular weight of 304.79 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of signaling pathways and cellular processes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their activity and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, such as mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinases (PI3Ks), leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as protein kinases, through hydrogen bonding and hydrophobic interactions. This binding can inhibit the enzyme’s activity, leading to downstream effects on signaling pathways and cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant inhibition of enzyme activity and alterations in cell signaling pathways. Threshold effects have been observed, where a specific dosage is required to achieve a measurable impact on cellular function. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity and organ damage, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy production and utilization. These effects on metabolic pathways are critical for understanding the compound’s overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and optimizing its use in experimental studies .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism. The subcellular localization of this compound is a key factor in determining its biochemical properties and cellular effects .

Preparation Methods

The synthesis of 1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-piperazin-1-ylsulfonylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.ClH/c1-10(15)11-2-4-12(5-3-11)18(16,17)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUJYVDNJPGALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1049756-81-1
Record name Ethanone, 1-[4-(1-piperazinylsulfonyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049756-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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